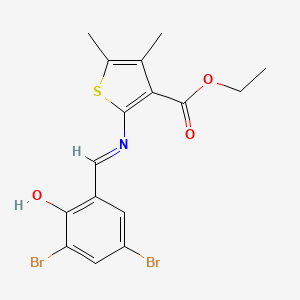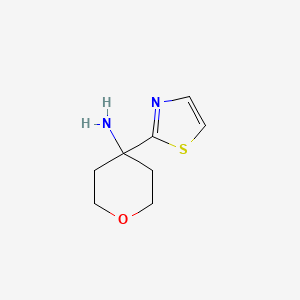
4-(1,3-Thiazol-2-yl)oxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,3-Thiazol-2-yl)oxan-4-amine” is a chemical compound that contains a thiazole ring. Thiazole is a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom . This compound is also known as “4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine hydrochloride” with a CAS Number: 1803601-89-9 .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their wide range of applications in different fields. Thiazoles can be synthesized via various methods, including the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine .
Molecular Structure Analysis
Thiazoles are planar molecules characterized by significant pi-electron delocalization, which gives them some degree of aromaticity. The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .
Chemical Reactions Analysis
Thiazoles are characterized by their reactivity at different positions on the ring. The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .
科学的研究の応用
Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole derivatives have demonstrated significant biological activities, including DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific bacterial strains. For example, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed pronounced cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, suggesting potential utility in cancer therapy with minimal cytotoxicity (Gür et al., 2020).
Corrosion Inhibition
Thiazoles have been applied as corrosion inhibitors for metals in aggressive environments. A study on the synthesis and corrosion inhibition ability of thiazoles on copper surfaces in 1 M HCl solution showed that compounds like 4-(2-aminothiazole-4-yl) phenol and its derivatives could achieve inhibition efficiencies of about 90%, making them effective corrosion inhibitors (Farahati et al., 2019).
Synthetic Organic Chemistry
In synthetic organic chemistry, thiazole and thiadiazole derivatives have served as key scaffolds for the development of new compounds. For instance, innovative synthetic approaches have enabled the construction of thiazoles through multiple Csp3-H bond cleavage processes, with molecular oxygen used as a green oxidant. This highlights the versatility of thiazole derivatives in facilitating novel sulfuration/annulation reactions utilizing elemental sulfur (Wang et al., 2018).
Biological Evaluation
Thiazole derivatives have also been synthesized and evaluated for their biological activities, including antimicrobial and anthelmintic activities. Some derivatives showed promising activity against various bacterial and fungal strains, as well as good anthelmintic activity, indicating their potential as leads for drug synthesis (Amnerkar et al., 2015).
Safety and Hazards
Based on the available information, the compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s always recommended to handle such compounds with appropriate safety measures, including wearing protective clothing, gloves, safety glasses, and using proper ventilation .
将来の方向性
Thiazole derivatives, including “4-(1,3-Thiazol-2-yl)oxan-4-amine”, have potential for further exploration due to their wide range of biological activities. Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
作用機序
Target of Action
Thiazole derivatives have been found to have significant activity againstMycobacterium tuberculosis . They have also been associated with topoisomerase II , resulting in DNA double-strand breaks .
Mode of Action
Thiazole derivatives have been suggested to interact withS-methyl-5-thioadenosine phosphorylase , which could be explored to enhance activity and decrease potential toxic side effects .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition ofDNA synthesis through interaction with topoisomerase II .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with causingDNA double-strand breaks , leading to cell death .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by thechemical environment .
生化学分析
Biochemical Properties
Thiazoles, including 4-(1,3-Thiazol-2-yl)oxan-4-amine, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, and can include both inhibitory and activating effects . Specific information about the biochemical properties of this compound is currently limited.
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects of this compound on these processes are not currently known.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
4-(1,3-thiazol-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8(1-4-11-5-2-8)7-10-3-6-12-7/h3,6H,1-2,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIZZYWWSGQBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2766131.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine](/img/structure/B2766132.png)
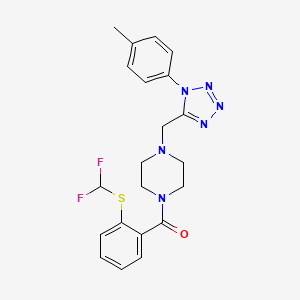
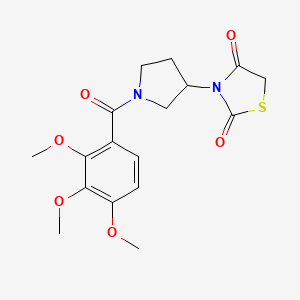

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2766137.png)
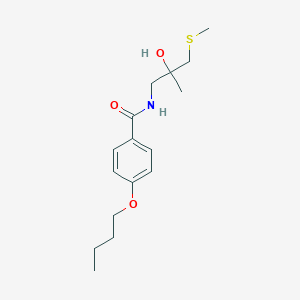
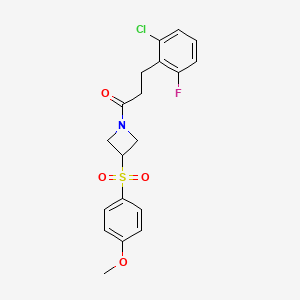


![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)

![(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B2766152.png)
